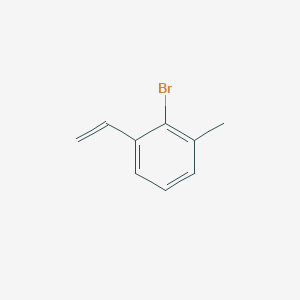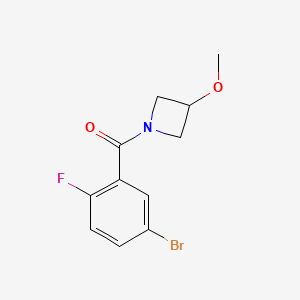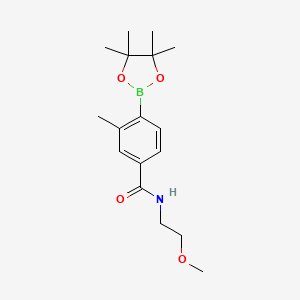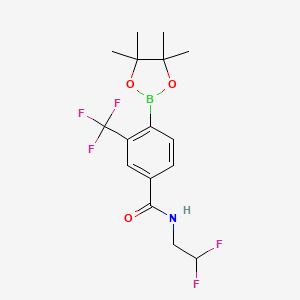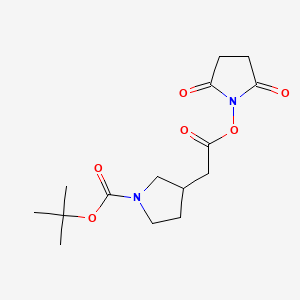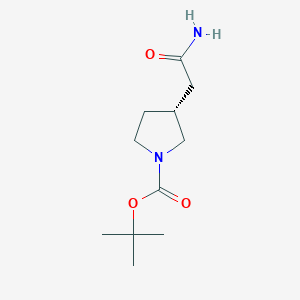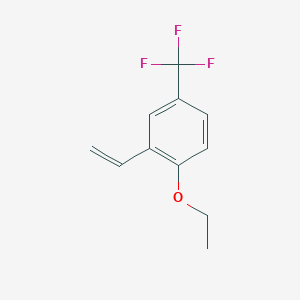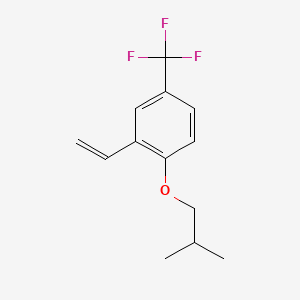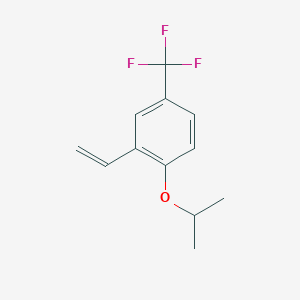
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene
Overview
Description
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene is a useful research compound. Its molecular formula is C12H13F3O and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization : The anionic polymerization of methoxy-substituted divinylbenzenes, a category to which 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene belongs, results in soluble polymers with narrow molecular weight distributions. These polymers have potential applications in electronics and pharmaceuticals due to their distinct properties (Otake et al., 2017).
Biomedical Applications : A new cationic polyelectrolyte with potential biomedical applications was developed by polymerizing a compound similar to 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene (Kataoka & Tsuruta, 1978).
Polymerization Additives : Selective anionic polymerization of divinylbenzenes, like 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene, can be achieved with effective additives, producing soluble polymers useful in various applications (Tanaka et al., 2013).
Chiral Conjugated Polymers : Synthesis of chiral conjugated polymers, involving compounds similar to 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene, has shown potential in applications like polarized light-emitting sensors (Cheng et al., 2005).
Cross-Coupling Reactions : Vinylstannanes, which can be prepared from compounds like 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene, are used in various cross-coupling reactions to produce trifluoromethylated derivatives, relevant in chemical synthesis (Jeong et al., 2003).
Fluorescent Polymers : Poly(perfluorocyclobutyl-co-phenylene vinylene) polymers, related to 1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene, exhibit high fluorescence and thermal stability, making them suitable for applications in optical materials (Neilson et al., 2008).
properties
IUPAC Name |
2-ethenyl-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-4-9-7-10(12(13,14)15)5-6-11(9)16-8(2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXZYCRUHPRKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropoxy-4-(trifluoromethyl)-2-vinylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



